2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate

Catalog No.
S884562
CAS No.
89473-29-0
M.F
C8H14N8O4S
M. Wt
318.312
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazi...

CAS Number

89473-29-0

Product Name

2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate

IUPAC Name

1-[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid

Molecular Formula

C8H14N8O4S

Molecular Weight

318.312

InChI

InChI=1S/C8H12N8.H2O4S/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12;1-5(2,3)4/h1-4,13H,(H3,11,12)(H4,9,10,15);(H2,1,2,3,4)

InChI Key

LXNDXCOHESUSLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=N)N.OS(=O)(=O)O

2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate is a chemical compound with the molecular formula C8_8H14_{14}N8_8O4_4S and a molecular weight of approximately 318.31 g/mol. It is identified by the CAS number 89473-29-0. This compound features a unique structure that includes two hydrazinecarboximidamide groups linked by a cyclohexadiene moiety. The sulfate component indicates that it is a salt derived from sulfuric acid, which may enhance its solubility in polar solvents like dimethyl sulfoxide (DMSO) .

The chemical behavior of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate can be characterized by its reactivity towards electrophiles and nucleophiles due to the presence of multiple nitrogen atoms in the hydrazine and guanidine functional groups. It can undergo various reactions including:

  • Condensation Reactions: The amino groups can participate in condensation reactions, forming imines or other nitrogen-containing compounds.
  • Redox Reactions: The cyclohexadiene portion may engage in redox reactions, particularly under oxidative conditions.
  • Acid-Base Reactions: The compound can act as a base due to the presence of amino groups, allowing it to interact with acids to form salts.

The synthesis of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate typically involves:

  • Formation of Hydrazinecarboximidamide: The initial step involves reacting hydrazine with carboxylic acids or their derivatives to produce hydrazinecarboximidamides.
  • Cyclization: The cyclohexadiene moiety is introduced through cyclization reactions involving appropriate precursors that can form the cyclic structure.
  • Sulfonation: Finally, the addition of sulfuric acid leads to the formation of the sulfate salt.

These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

The primary application of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate lies in its role as an impurity in the synthesis of Ambazone. Additionally, due to its structural characteristics, it may be explored for various applications in medicinal chemistry and organic synthesis. Potential areas include:

  • Development of new pharmaceuticals targeting specific biological pathways.
  • Use as a reagent in organic synthesis for constructing complex nitrogen-containing molecules.

Several compounds share structural or functional similarities with 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamideC10_{10}H8_8N4_4Contains cyanamide groups instead of hydrazines
2,5-Cyclohexadiene-1,4-dioneC8_8H8_8O2_2Lacks nitrogen functionality; serves as a precursor
Aminoguanidine sulfateC2_{2}H10_{10}N6_6S·H2_{2}SO4_4Simpler structure; used in diabetes research

The uniqueness of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate lies in its dual hydrazine functionality combined with a cyclohexadiene framework and sulfate group which may impart distinct reactivity and biological properties compared to these similar compounds .

Dates

Last modified: 04-15-2024

Explore Compound Types